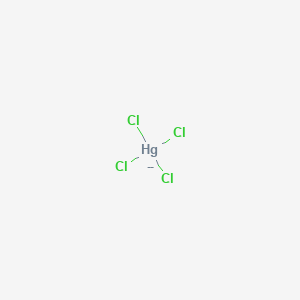

Tetrachloromercurate(II)

Beschreibung

Eigenschaften

CAS-Nummer |

14024-34-1 |

|---|---|

Molekularformel |

Cl4Hg-2 |

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

tetrachloromercury(2-) |

InChI |

InChI=1S/4ClH.Hg/h4*1H;/q;;;;+2/p-4 |

InChI-Schlüssel |

IDRMVTHAQKOTLF-UHFFFAOYSA-J |

Kanonische SMILES |

Cl[Hg-2](Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Crystal Engineering

Solution-Based Synthesis Techniques

Solution-based methods are the most common approaches for the synthesis of tetrachloromercurate(II) salts, offering a versatile platform for the formation of high-quality single crystals.

Slow evaporation is a widely utilized and effective technique for growing single crystals of organic-inorganic hybrid salts of tetrachloromercurate(II). mit.eduufl.eduunifr.ch This method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly over a period of days or weeks. york.ac.uk As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization. mit.educarleton.edu The slow rate of evaporation is crucial for the formation of large, well-defined crystals suitable for single-crystal X-ray diffraction analysis. mit.eduyork.ac.uk

For instance, single crystals of bis(4-acetylanilinium) tetrachloromercurate(II) were successfully grown by dissolving 4-aminoacetophenone in a solution of hydrochloric acid and deionized water, followed by the addition of a mercuric chloride solution. The resulting solution was then allowed to stand undisturbed at ambient temperature, yielding single crystals within a week. researchgate.net Similarly, the compound [C9H14N]HgCl3 was synthesized by dissolving mercury(II) chloride and N,N-dimethyl-p-toluidine in a concentrated HCl solution with ethanol. The solution was left for slow evaporation at room temperature to obtain crystals. researchgate.net

| Compound | Reactants | Solvent System | Crystallization Time |

|---|---|---|---|

| Bis(4-acetylanilinium) tetrachloromercurate(II) | 4-aminoacetophenone, HgCl2, HCl | Water/HCl | 1 week |

| N,N-dimethy-p-toluidinium trichlormercurate(II) | N,N-dimethyl-p-toluidine, HgCl2, HCl | Ethanol/HCl | Not specified |

| Bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II) | 2-ethyl-6-methylaniline, HgCl2, HCl | Not specified | 3 weeks |

The formation of tetrachloromercurate(II) salts with organic cations typically begins with an acid-base reaction in solution. mdpi.com In this step, an organic amine is protonated by an acid, usually hydrochloric acid, to form the corresponding ammonium (B1175870) cation. This is followed by the addition of a mercury(II) salt, such as mercuric chloride (HgCl2), which then reacts with the excess chloride ions in the acidic solution to form the stable [HgCl4]2- anion. researchgate.netmdpi.comresearchgate.net

The general reaction can be represented as: 2 R-NH2 + 4 HCl + HgCl2 → (R-NH3)2[HgCl4]

This in-situ formation of the organic cation and the tetrachloromercurate(II) anion in the same pot is a convenient and efficient method for synthesizing these hybrid materials. mdpi.com For example, the synthesis of (C5H14N2)[HgCl4]·H2O involves the reaction of homopiperazine (B121016) with hydrochloric acid to form the homopiperazine-1,4-diium cation, followed by the addition of mercuric chloride. mdpi.com

Hydrothermal synthesis is a technique that employs water as a solvent at elevated temperatures and pressures to facilitate the dissolution of reactants and promote crystallization. wikipedia.orgyoutube.com This method is particularly useful for synthesizing materials that are insoluble under ambient conditions. wikipedia.org While less commonly reported for simple organic tetrachloromercurate(II) salts compared to slow evaporation, hydrothermal methods have been employed for the synthesis of more complex chloromercurate structures and other inorganic compounds. researchgate.netmdpi.comrsc.org The high temperature and pressure conditions can influence the resulting crystal phase and morphology of the final product. mdpi.comrsc.org In a typical hydrothermal synthesis, the reactants are sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a set period. mdpi.com

Controlled Crystallization Strategies

Controlling the crystallization process is essential for obtaining high-quality single crystals and for influencing the final crystal structure.

Slow cooling is another effective method for inducing crystallization. ufl.eduresearchgate.net This technique involves preparing a saturated or nearly saturated solution of the compound at an elevated temperature and then allowing it to cool slowly. mit.eduufl.edu As the temperature decreases, the solubility of the solute typically decreases, leading to supersaturation and crystal growth. researchgate.net The rate of cooling is a critical parameter; a slower cooling rate generally results in larger and higher-quality crystals. mit.edu This can be achieved by placing the heated solution in a Dewar flask with hot water or in a thermostated oven to ensure a gradual decrease in temperature. tamu.edu

Influence of Organic Cations on Crystallization and Architecture

The choice of the organic cation is a crucial factor in the crystal engineering of tetrachloromercurate(II) compounds. The size, shape, charge, and hydrogen-bonding capabilities of the organic cation play a significant role in directing the assembly of the crystal lattice and determining the final supramolecular architecture. researchgate.netresearchgate.netnih.govresearchgate.net

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| Bis(4-acetylanilinium) tetrachloromercurate(II) | Orthorhombic | Cmce | N-H···Cl hydrogen bonds, π-π stacking |

| Bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II) | Monoclinic | P21/c | N-H···Cl hydrogen bonds, π-π stacking |

| Ammonium tetrachloromercurate(II) monohydrate | Not specified | Not specified | N-H···Cl and N-H···O hydrogen bonds |

Supramolecular Interactions and Crystal Packing Architectures

Hydrogen Bonding Networks (N–H···Cl, C–H···Cl)

Hydrogen bonds play a pivotal role in the crystal engineering of tetrachloromercurate(II) complexes, providing cohesion and stability to the crystal structure. The atomic arrangement in these salts often features alternating organic and inorganic entities. researchgate.net In compounds like bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II), the cohesion between the cationic organic molecules and the [HgCl₄]²⁻ anions is achieved through N–H···Cl hydrogen bonds. researchgate.net Similarly, in trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), a related tetrachlorometallate complex, N–H···Cl and C–H···Cl hydrogen bonds link the dications and dianions, forming a two-dimensional supramolecular network. nih.gov

The following table summarizes a selection of hydrogen bond interactions observed in tetrachloromercurate(II) and related structures:

| Compound | Interaction Type | Donor-Acceptor Distance (Å) | Reference |

| Bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II) | N–H···Cl | - | researchgate.net |

| trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) | N–H···Cl, C–H···Cl | - | nih.gov |

| Ammonium tetrachloromercurate(II) monohydrate | N–H···Cl, O–H···Cl, N–H···O | N-Cl: 3.181 - 3.393 | researchgate.net |

π–π Stacking Interactions

In addition to hydrogen bonding, π–π stacking interactions between aromatic organic cations are a significant stabilizing force in the crystal structures of certain tetrachloromercurate(II) salts. researchgate.net These non-covalent interactions are crucial in various chemical and biological systems, influencing phenomena such as the stabilization of DNA and protein structures. nih.gov

Mercury-Mercury (Hg…Hg) Interactions and Chain/Layer Formation

Mercuric chloride-based hybrid materials can exhibit Hg···Hg interactions, also known as mercurophilic interactions, which can lead to the formation of one-dimensional (1D) chains or two-dimensional (2D) layers. irphouse.com For instance, in phenylpiperazinium trichloromercurate, a 1D chain pattern of Hg···Hg and Cl···Cl interactions is observed. irphouse.com A 2D chain pattern of Hg···Hg interactions has been identified in tetramercuric dichloro (trimethylammonio-p-toluenesulfonamide) mercury (II), where dimers are connected through Hg···Hg interactions with distances of 3.984(1) Å and 4.008(1) Å. irphouse.com

However, not all tetrachloromercurate(II) compounds display significant Hg···Hg interactions. In bis(4-benzylpiperidinium) tetrachloromercurate, the long distance of the Hg···Hg contact (7.020 Å) indicates a lack of such interactions. irphouse.com The presence or absence of these interactions significantly influences the dimensionality of the resulting supramolecular structure.

The table below presents Hg···Hg interaction distances in selected mercuric chloride-based compounds:

| Compound | Hg···Hg Distance (Å) | Structural Motif | Reference |

| Chloro-n,n,n׳,n׳-tetramethylformamidinium-bis[dichloromercury(II)]chloride | 3.920(2) | Mercurophilic interaction | irphouse.com |

| Phenylpiperazinium trichloromercurate | 3.810 | 1D chain | irphouse.com |

| Tetrameric dichloro(trimethylammonio-p-toluenesulfonamidate) mercury(II) | 3.984(1), 4.008(1) | 2D chain | irphouse.com |

| 1,3-Propanediammonium Tetrachloromercurate | 5.407 | Parallel layers | irphouse.com |

| Bis(4-benzylpiperidinium) Tetrachloromercurate | 7.020 | No interaction | irphouse.com |

Coulombic Interactions and Electrostatic Contributions to Lattice Stability

In compounds like trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), the crystal stability is significantly influenced by these electrostatic attractions, which are complemented by the hydrogen bonding network. nih.gov The combination of directional hydrogen bonds and non-directional Coulombic forces results in a stable and well-defined crystal lattice.

Advanced Intermolecular Interaction Analyses

Hirshfeld Surface Analysis

For bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II), Hirshfeld surface analysis and its associated 2D fingerprint plots have been employed to reveal the quantitative contribution of various intermolecular interactions. researchgate.net The analysis of the d_norm surface, a key feature of Hirshfeld analysis, helps in identifying and visualizing close intermolecular contacts, which appear as red spots on the surface. In related tetrachlorometallate structures, this analysis has shown that H···Cl/Cl···H contacts can contribute significantly to crystal stability, accounting for as much as 68.4% of the total Hirshfeld surface. nih.gov

Two-Dimensional (2D) Fingerprint Plots

Two-dimensional fingerprint plots, derived from Hirshfeld surface analysis, provide a quantitative summary of the intermolecular contacts in a crystal. researchgate.net These plots are unique for each crystal structure and offer a visual representation of the contribution of different interactions.

In the analysis of bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II), 2D fingerprint plots were used to quantify the contributions of various intermolecular interactions. researchgate.net For a related tetrachloridocobaltate(II) salt, the fingerprint plots revealed that the largest contributions to crystal stability came from H···Cl/Cl···H (68.4%) and H···H (27.4%) contacts, while other contacts like Cl···Cl and Co···H/H···Co had negligible contributions. nih.gov These plots are instrumental in deconvoluting the complex network of interactions that stabilize the crystal structures of tetrachloromercurate(II) compounds.

Crystallographic and Supramolecular Structural Elucidation

of Tetrachloromercurate(II)

Three-dimensional (3D) deformation density mapping is a powerful experimental and theoretical technique used to visualize the redistribution of electron density in a molecule or crystal upon the formation of chemical bonds. It provides a detailed picture of the electronic structure, revealing features such as bonding electrons, lone pairs, and the effects of intermolecular interactions. The deformation density, Δρ(r), is calculated by subtracting the electron density of a promolecule (a hypothetical entity of non-interacting, spherical atoms) from the experimentally or theoretically determined total electron density of the system.

Expected Features of the Deformation Density in Tetrachloromercurate(II):

The tetrachloromercurate(II) anion typically adopts a distorted tetrahedral geometry. The bonding between the central mercury(II) ion and the four chloride ligands is expected to have significant covalent character, which would be clearly visible in a deformation density map.

Key anticipated features include:

Accumulation of Electron Density in Hg-Cl Bonds: Positive peaks of deformation density are expected to be located along the Hg-Cl bond vectors. The presence and magnitude of this charge accumulation are direct evidence of the formation of covalent bonds, where electron density is shared between the mercury and chlorine atoms.

Depletion of Electron Density around the Mercury Ion: Corresponding to the accumulation in the bonding regions, a depletion of electron density is expected around the mercury(II) center, particularly in the non-bonding regions. This reflects the donation of electron density from the metal ion into the bonding orbitals.

Asphericity of Electron Density around Chlorine Atoms: The electron density around the chlorine atoms is expected to be aspherical. An accumulation of charge would be observed not only in the direction of the Hg-Cl bond but also in the regions corresponding to the lone pairs of the chlorine atoms.

Influence of the Cation and Crystal Packing: The supramolecular environment, including the nature of the counter-ion and the crystal packing, can influence the deformation density. Interionic interactions, such as hydrogen bonds or other non-covalent interactions with the chloride ligands, would be observable as subtle perturbations in the electron density distribution.

Theoretical and Comparative Insights:

Theoretical studies on related mercury(II) halides, such as mercuric chloride (HgCl₂), provide valuable insights. Density functional theory (DFT) calculations on HgCl₂ have shown a significant charge transfer from the mercury atom to the chlorine atoms, consistent with the formation of polar covalent bonds. nih.govresearchgate.net These studies also highlight the importance of relativistic effects in accurately describing the electronic structure of mercury compounds.

In the absence of direct experimental data for tetrachloromercurate(II), theoretical calculations would be the most powerful tool to generate detailed 3D deformation density maps. Such calculations could provide quantitative data on the charge distribution and the nature of the chemical bonding within the anion.

The table below summarizes the expected qualitative features of a deformation density analysis of the tetrachloromercurate(II) anion, based on established principles of chemical bonding and findings for related compounds.

| Feature | Expected Observation in Deformation Density Map | Significance |

| Hg-Cl Bonding Regions | Accumulation of positive electron density (Δρ > 0) between the Hg and Cl nuclei. | Indicates the formation of covalent bonds through the sharing of electrons. The magnitude of accumulation correlates with the bond strength and degree of covalency. |

| Mercury(II) Ion Core Region | Depletion of electron density (Δρ < 0) around the Hg nucleus, particularly in non-bonding directions. | Reflects the contribution of mercury's valence electrons to the formation of the Hg-Cl bonds. |

| Chlorine Ligand Non-bonding Regions | Accumulation of electron density (Δρ > 0) in the regions corresponding to the lone pairs of the chlorine atoms. | Visualizes the non-bonding valence electrons of the chloride ligands. |

| Overall Anion Surface | The shape and polarization of the electron density distribution will be influenced by the surrounding cations and other anions in the crystal lattice. | Reveals the impact of intermolecular and interionic forces on the electronic structure of the [HgCl₄]²⁻ anion, providing insights into the supramolecular chemistry. |

Spectroscopic Characterization of Electronic and Vibrational States

Vibrational Spectroscopy

For a molecule with tetrahedral (Td) symmetry, group theory predicts the existence of four fundamental vibrational modes. These are classified by their symmetry species as ν₁(A₁), ν₂(E), ν₃(T₂), and ν₄(T₂). The activity of these modes in infrared and Raman spectroscopy is determined by the symmetry selection rules:

ν₁(A₁): Symmetric stretch. This mode is Raman active only.

ν₂(E): Bending mode. This mode is Raman active only.

ν₃(T₂): Asymmetric stretch. This mode is both Raman and Infrared active.

ν₄(T₂): Bending mode. This mode is also both Raman and Infrared active.

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule that induce a change in the molecular dipole moment. For the tetrachloromercurate(II) anion, only the two T₂ symmetry modes, the asymmetric stretch (ν₃) and the bending mode (ν₄), are expected to be IR active.

Experimental studies on crystalline salts, such as Cesium tetrachloromercurate(II) (Cs₂HgCl₄), have been used to investigate these vibrations. In the solid state, the local symmetry of the anion and interactions within the crystal lattice can cause shifts in vibrational frequencies and the appearance of otherwise forbidden modes. Polarized far-infrared (FIR) reflectivity spectra of Cs₂HgCl₄ crystals have been measured across a broad temperature range (10–297 K) to study these phenomena. nih.gov The analysis of these spectra helps in understanding the lattice instabilities and structurally modulated phases of the crystal. nih.gov

In studies of organic-inorganic hybrid materials, such as acetanilide (B955) tetrachloromercurate(II), characteristic FT-IR bands are observed. nih.gov While many bands are associated with the organic cation, the vibrations involving the Hg-Cl bonds of the anion typically appear in the far-infrared region, generally below 400 cm⁻¹. researchgate.net

Table 1: Representative FT-IR Vibrational Modes for Tetrachloromercurate(II)

| Vibrational Mode | Symmetry | IR Activity | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν₃ (Asymmetric Stretch) | T₂ | Active | ~280 - 300 |

| ν₄ (Bending) | T₂ | Active | ~100 - 130 |

Note: The exact wavenumbers can vary depending on the counter-ion and the physical state of the sample.

FT-Raman spectroscopy is a complementary technique to FT-IR, detecting vibrational modes that cause a change in the polarizability of the molecule. For the tetrahedral [HgCl₄]²⁻ anion, all four fundamental modes are predicted to be Raman active. This makes Raman spectroscopy particularly powerful for a complete vibrational analysis of the anion.

Studies on Cs₂HgCl₄ crystals have provided detailed Raman spectra. The comparison between calculated phonon frequencies and experimental Raman data shows good agreement, allowing for a confident assignment of the observed bands. researchgate.net The lattice dynamics of Cs₂HgCl₄ have been investigated using a rigid-ion model, which helps in understanding the relationship between the crystal structure and its vibrational properties. researchgate.net

Table 2: Experimental FT-Raman Frequencies and Assignments for Cs₂HgCl₄

| Vibrational Mode | Symmetry | Raman Activity | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν₁ (Symmetric Stretch) | A₁ | Active | 271 |

| ν₂ (Bending) | E | Active | 90 |

| ν₃ (Asymmetric Stretch) | T₂ | Active | 285 |

| ν₄ (Bending) | T₂ | Active | 118 |

Data extracted from studies on Cs₂HgCl₄. Frequencies can be influenced by crystal lattice effects.

Hyper-Raman spectroscopy is a nonlinear optical technique that involves a three-photon process. It provides information about vibrational modes that are inactive in both IR and Raman spectroscopy (so-called "silent modes"). The selection rules for hyper-Raman scattering are different from those of conventional Raman and IR spectroscopy, allowing for the observation of a broader range of vibrational modes. nih.gov

For a molecule with Td symmetry like the ideal [HgCl₄]²⁻ anion, all fundamental vibrational modes (A₁, E, T₂) are theoretically hyper-Raman active. The activity is described by the hyper-Raman tensor, a third-rank tensor that relates the induced dipole moment to the square of the incident electric field.

As of now, specific experimental or detailed theoretical studies focusing on the hyper-Raman tensors for the tetrachloromercurate(II) anion are not widely available in the published literature. Such studies are technically demanding. However, theoretical frameworks and computational tools exist that can predict the hyper-Raman tensors for different vibrational modes based on the molecular symmetry. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that investigates the electronic transitions within a molecule or ion by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. When a sample is irradiated with UV-Vis light, electrons can be promoted from a lower energy molecular orbital to a higher energy one, provided the energy of the light matches the energy difference between the orbitals. This absorption is plotted as absorbance versus wavelength.

In the context of tetrachloromercurate(II) complexes, UV-Vis spectroscopy provides insights into their electronic properties. For instance, in a study of a compound containing the tetrachloromercurate(II) anion, bis(4-carbamoylpyridinium) tetrachloromercurate(II) monohydrate, the experimental UV-visible spectrum was compared with a simulated spectrum calculated using a time-dependent DFT (TD-DFT) approach, showing good agreement between the theoretical and experimental results researchgate.net.

The optical band gap of materials containing the tetrachloromercurate(II) ion can also be determined from UV-Vis absorption spectra. For the inorganic-organic hybrid material, acetanilide tetrachloromercurate(II), the UV-Vis spectrum was used to determine an optical band gap (Eg) of 3.75 eV dtic.mil. The absorption spectrum of a mercury(II) chloride (HgCl₂) solution, a precursor for forming tetrachloromercurate(II), shows a distinct absorption peak that decreases in intensity upon electrochemical reduction, indicating the removal of Hg(II) ions from the solution researchgate.net.

The specific absorption bands observed in the UV-Vis spectrum of tetrachloromercurate(II) complexes are typically assigned to ligand-to-metal charge-transfer (LMCT) transitions. In these transitions, an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character.

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Band Gap (Eg, eV) | Reference |

| Acetanilide tetrachloromercurate(II) | N/A | N/A | 3.75 | dtic.mil |

| Bis(4-carbamoylpyridinium) tetrachloromercurate(II) monohydrate | N/A | N/A | N/A | researchgate.net |

Note: N/A indicates that the specific data was not provided in the cited source.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique used to study the electronic structure and properties of materials. It involves the excitation of a material with photons, causing electrons to move to higher energy states. The subsequent relaxation of these electrons back to their ground state can result in the emission of light, or luminescence. The intensity and wavelength of this emitted light provide valuable information about the material's electronic transitions and defect states.

For compounds containing the tetrachloromercurate(II) anion, PL spectroscopy can reveal details about their luminescent properties. In the case of bis(4-carbamoylpyridinium) tetrachloromercurate(II) monohydrate, the photoluminescence was characterized by two distinct emission bands at 346 nm and 381 nm researchgate.net. These emissions are indicative of the radiative decay pathways available to the excited electronic states of the complex. The study of such emissions is important for potential applications in optical materials. While some mercury compounds are known to exhibit luminescence, organic mercury halides have been reported to show no luminescence under certain conditions dtic.mil.

| Compound | Excitation Wavelength (nm) | Emission Peaks (nm) | Reference |

| Bis(4-carbamoylpyridinium) tetrachloromercurate(II) monohydrate | N/A | 346, 381 | researchgate.net |

Note: N/A indicates that the specific data was not provided in the cited source.

Microscopic and Elemental Compositional Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnifications. It works by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms of the sample produce various signals that contain information about the sample's surface topography and composition. These signals are collected by detectors to generate a high-resolution, three-dimensional-like image of the surface.

In the study of tetrachloromercurate(II) compounds, SEM is employed to investigate the morphology of crystals and polycrystalline samples. The images obtained can reveal details about crystal shape, size distribution, and surface features fsu.edu. For example, SEM can be used to observe how crystals grow, such as in thin sheets, which is a common characteristic for certain types of materials fsu.edu. This morphological information is crucial as the physical properties of a material are often dependent on its crystal structure and form.

Energy Dispersive X-ray (EDX) Spectroscopy, also known as EDS, is an analytical technique used for the elemental analysis of a sample. It is often coupled with scanning electron microscopy (SEM-EDX). The high-energy electron beam of the SEM excites electrons in the inner shells of the sample's atoms, causing them to be ejected. Electrons from outer shells then drop to fill these vacancies, releasing energy in the form of X-rays. Each element has a unique set of characteristic X-rays, and by detecting and measuring the energy of these X-rays, the elemental composition of the sample can be determined wikipedia.orgspark904.nllibretexts.orgkcl.ac.uk.

EDX analysis provides both qualitative and quantitative information about the elements present in a sample. For a compound containing the tetrachloromercurate(II) anion, an EDX spectrum would show distinct peaks corresponding to mercury (Hg) and chlorine (Cl), confirming the presence of these elements. The relative intensities of these peaks can be used to determine the stoichiometric ratio of the elements in the compound. The technique can also be used for elemental mapping, which shows the spatial distribution of different elements on the sample's surface researchgate.net. This is particularly useful for assessing the homogeneity of a sample.

| Element | Expected X-ray Energy Lines (keV) |

| Mercury (Hg) | Lα: 9.989, Lβ: 11.824, Mα: 2.195 |

| Chlorine (Cl) | Kα: 2.622, Kβ: 2.816 |

Note: This table presents the principal characteristic X-ray emission energies for Hg and Cl.

Transmission Electron Microscopy (TEM) is a microscopy technique that provides extremely high-resolution images of the internal structure of thin samples. In TEM, a beam of electrons is transmitted through a specimen, and an image is formed from the electrons that pass through. The interaction of the electrons with the material as they pass through provides information about the structure, morphology, and composition of the sample at the nanoscale scispace.comresearchgate.netnih.govsemanticscholar.org.

When studying tetrachloromercurate(II) in the form of nanomaterials or investigating potential nano-scale impurities or agglomerates within a larger matrix, TEM is an indispensable tool. It can be used to determine the size, shape, and distribution of nanoparticles scispace.comnih.gov. For instance, studies on airborne mercury have utilized high-resolution scanning transmission electron microscopy (HR-STEM), a variant of TEM, to identify the presence of nanosized mercury-containing particles researchgate.net. In the context of tetrachloromercurate(II), TEM could be used to investigate the formation of nano-clusters or agglomerates in solution or in the solid state. The tendency of mercury-containing species to form colloidal agglomerates is a known phenomenon that can be studied using light scattering techniques and visualized with high-resolution microscopy like TEM mdpi.com.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Analyses of Bonding

Beyond the standard DFT calculations, more specialized quantum chemical methods can be applied to gain a deeper understanding of the nature of the chemical bonds within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and chemical bonds. nih.gov This approach is based on the topology of the electron density, ρ(r). A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. The properties of the electron density at the BCP, such as its value (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature and strength of the chemical bond. gla.ac.uk

A QTAIM analysis of the Hg-Cl bonds in tetrachloromercurate(II) would involve locating the BCPs between the mercury and chlorine atoms in the calculated electron density. The values of ρBCP and ∇²ρBCP would indicate the degree of covalent versus ionic character of these bonds. While the literature cited includes QTAIM studies on other mercury-containing compounds, such as chloromethylmercury, mcmaster.ca specific topological data for the Hg-Cl bonds in [HgCl₄]²⁻ is not provided.

| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Interpretation |

|---|---|---|---|

| Hg-Cl | Data not available | Data not available | Analysis of bond character (covalent vs. ionic) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized bonding picture that aligns with Lewis structures. uni-muenchen.dewikipedia.org This analysis involves a sequence of transformations from the initial atomic orbitals to natural atomic orbitals (NAOs), then to natural hybrid orbitals (NHOs), and finally to natural bond orbitals (NBOs). wikipedia.org The resulting NBOs represent localized one-center (lone pairs) and two-center (bonds) regions of high electron density. wikipedia.org

An NBO analysis of the tetrachloromercurate(II) anion would provide a detailed description of the Hg-Cl bonds. Each bonding NBO (σ) between mercury and a chlorine atom can be expressed as a linear combination of natural hybrid orbitals (NHOs) from each atom, along with their corresponding polarization coefficients. wikipedia.org These coefficients reveal the covalent or ionic character of the bond. wikipedia.org

Furthermore, NBO analysis quantifies delocalization effects through second-order perturbation theory, which examines the interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.de For the [HgCl₄]²⁻ anion, significant interactions would likely involve the donation of electron density from the lone pairs of the chlorine atoms to the antibonding orbitals of the Hg-Cl bonds. The energy associated with these interactions indicates the degree of delocalization and deviation from an idealized Lewis structure.

Computational Studies on Electronic Band Structure

The electronic band structure of a solid material describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). Computational studies, often based on Density Functional Theory (DFT), are instrumental in determining the electronic band structure of materials containing the tetrachloromercurate(II) anion.

In materials containing the tetrachloromercurate(II) anion, the valence band (VB) is the highest energy band that is filled with electrons, while the conduction band (CB) is the lowest energy band that is empty. The character of these bands is determined by the atomic orbitals that contribute to them.

For ionic insulators like alkali halides, the valence band is typically formed from the p-orbitals of the anion, and the conduction band is formed from the s-orbitals of the cation. nih.gov However, in some cases, the conduction band can also have significant anionic character. nih.gov

The optical band gap (Eg) is a crucial property of a material, determining its optical and electronic characteristics. It represents the minimum energy required to excite an electron from the valence band to the conduction band. Theoretical calculations are widely used to predict the optical band gaps of materials.

For several hybrid compounds containing chloromercurate anions, theoretical band gaps have been calculated and compared with experimental values obtained from optical absorption spectroscopy. Tauc's model is often used to determine the experimental optical band gap energy from the absorption data. nih.gov

For example, a study on the hybrid material (C₆H₇ClN)[HgCl₃] reported a wide forbidden band with an Eg value of 3.893 eV. bohrium.com Another study on acetanilide (B955) tetrachloromercurate(II) calculated an optical band gap of 3.75 eV. researchgate.net These values indicate that these materials are wide-bandgap semiconductors. The theoretical calculations in such studies help to understand the contributions of the organic and inorganic components to the electronic structure and the resulting band gap.

Thermodynamic and Kinetic Aspects of Formation and Transformation

Thermal Behavior and Stability Investigations

The thermal stability of tetrachloromercurate(II) salts is investigated using various analytical techniques that monitor changes in physical and chemical properties as a function of temperature. These methods are essential for determining the temperature ranges of stability and the nature of decomposition products.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability and composition of compounds. For tetrachloromercurate(II) complexes, TGA can reveal the loss of volatile ligands or decomposition of the complex at elevated temperatures.

While specific TGA data for simple alkali metal salts of tetrachloromercurate(II) are not extensively detailed in readily available literature, studies on related mercury(II) complexes provide valuable insights. For instance, the thermogravimetric analysis of a mercury(II) Schiff base complex, [Hg((2,6-Cl-ba)₂-1,2-pn)Cl₂], shows a multi-stage decomposition process. The thermal behavior of such complexes is influenced by the nature of the ligands and the coordination environment of the mercury(II) ion. inorgchemres.org

In general, the thermal decomposition of alkali metal salts, such as carbonates and nitrates, shows trends related to the size and polarizing power of the cation. docbrown.infolibretexts.orgstackexchange.com For salts of tetrachloromercurate(II), a similar trend would be expected, where the stability of the salt increases with the size of the alkali metal cation. The decomposition of tetrachloromercurate(II) salts at high temperatures would likely involve the loss of chlorine and the formation of mercury metal or its oxide, depending on the atmosphere.

Table 1: Illustrative TGA Data for a Mercury(II) Schiff Base Complex

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 200-350 | ~25 | Loss of organic ligand fragments |

| 350-500 | ~40 | Further decomposition of the ligand |

| >500 | Formation of residual product |

Note: This table is illustrative and based on typical data for mercury(II) organic complexes.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure the temperature difference and heat flow difference, respectively, between a sample and a reference material as a function of temperature. These methods are used to detect physical and chemical changes such as phase transitions, melting, crystallization, and decomposition.

For tetrachloromercurate(II) compounds, DTA and DSC can provide information on melting points, phase transition temperatures, and the enthalpies of these processes. The DTA curve of a mercury(II) complex with hydrazine derivatives, for example, exhibits exothermic effects in the range of 437 °C, which are accompanied by weight loss, confirming decomposition. harvard.edu

The thermal behavior of mercury(II) halide complexes has been studied, and these analyses help in understanding the stability and structural transformations of such compounds. asianpubs.org The data obtained from DTA and DSC are crucial for constructing phase diagrams and understanding the thermodynamic stability of different phases of tetrachloromercurate(II) salts.

Investigation of Phase Transitions

Phase transitions in solids involve changes in the crystal structure or physical state. For tetrachloromercurate(II) salts, these transitions can be investigated by techniques like X-ray diffraction at different temperatures, in conjunction with DTA and DSC.

Studies on related compounds, such as potassium dichromate (K₂Cr₂O₇), have shown first-order phase transitions with distinct changes in crystal structure upon heating. nih.govmaterialsproject.org Similar phenomena are expected for tetrachloromercurate(II) salts. For example, potassium chloride (KCl) exhibits a phase transition from a cubic to a more complex structure under high pressure. aps.org The study of phase transitions in potassium-intercalated hafnium disulfide and diselenide also reveals structural changes upon the introduction of potassium ions, which can be analogous to the behavior of complex salts. masterorganicchemistry.comnih.gov

The investigation of phase transitions in tetrachloromercurate(II) compounds is important for understanding their physical properties and for applications where temperature stability is a critical factor.

Reaction Mechanisms Involving Tetrachloromercurate(II)

The tetrachloromercurate(II) ion can participate in various chemical reactions, either as a reactant or as a source of mercury(II) ions that can act as a catalyst. Understanding the mechanisms of these reactions is key to controlling their outcomes and applications.

Studies on the Mechanism of the Schiff Reaction in the Presence of Tetrachloromercurate(II)

The Schiff reaction involves the condensation of a primary amine with an aldehyde or a ketone to form an imine (also known as a Schiff base). mdpi.com This reaction is often catalyzed by acids. mdpi.com Mercury(II) compounds, including those that can form the tetrachloromercurate(II) ion in the presence of chloride, can act as Lewis acids to catalyze this reaction.

The catalytic role of Hg(II) has been demonstrated in the synthesis of imines from terminal acetylenes and anilines, where both Hg(I) and Hg(II) species were found to be catalytically active. researchgate.net The mechanism likely involves the coordination of the mercury(II) ion to the carbonyl oxygen of the aldehyde or ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. The subsequent steps involve the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to form the imine. mdpi.com

The general steps for a mercury(II)-catalyzed Schiff base formation can be outlined as follows:

Activation of the carbonyl group: The Hg(II) ion, acting as a Lewis acid, coordinates to the oxygen atom of the carbonyl group.

Nucleophilic attack: The primary amine attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom.

Dehydration: The resulting carbinolamine intermediate eliminates a molecule of water to form the imine.

The use of metal complexes as catalysts in Schiff base formation is a well-established area of research. youtube.comchemguide.co.ukyoutube.com

Investigations into Ligand Exchange Kinetics

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. nih.govnih.gov For the tetrachloromercurate(II) ion, this typically involves the exchange of chloride ions with other ligands, such as water molecules, in aqueous solution.

The kinetics of ligand exchange in labile metal complexes can be studied using various techniques, including spectroscopic methods and isotopic labeling. nih.gov The exchange of chloride ions in the [HgCl₄]²⁻ complex is generally very fast. nih.gov

The mechanism of ligand exchange in square planar and tetrahedral complexes can be either associative, dissociative, or an interchange mechanism. For a tetrahedral complex like [HgCl₄]²⁻, an associative or interchange mechanism is more likely. In an associative mechanism, the incoming ligand first coordinates to the metal center to form a higher-coordinate intermediate, followed by the departure of the leaving ligand. In an interchange mechanism, the bond-making and bond-breaking processes are more concerted.

Studies on the dynamics of ligand substitution in other labile complexes, such as those of cobalt(II), reveal a stepwise mechanism with time scales ranging from picoseconds to nanoseconds. A similar stepwise replacement of chloride ligands by water or other nucleophiles would be expected for the tetrachloromercurate(II) ion in solution. The rate of exchange can be influenced by factors such as the concentration of the incoming ligand and the nature of the solvent.

Redox Chemistry of Mercury(II) within the Tetrachloromercurate Complex

The redox behavior of mercury(II) is significantly influenced by its coordination environment. Within the tetrachloromercurate(II) complex, [HgCl₄]²⁻, the mercury center's reactivity, particularly its propensity for reduction to lower oxidation states, is altered compared to the simple aquated Hg²⁺ ion. This section explores the thermodynamic and kinetic facets of the redox transformations involving the [HgCl₄]²⁻ complex.

The primary redox reaction for the tetrachloromercurate(II) ion is its reduction to elemental mercury. This process involves the transfer of two electrons.

Standard Reduction Potential

The thermodynamic tendency for the reduction of the tetrachloromercurate(II) complex is quantified by its standard reduction potential (E°). The half-reaction is given by:

HgCl₄²⁻(aq) + 2e⁻ ⇌ Hg(l) + 4Cl⁻(aq)

The standard potential for this reaction provides a measure of its feasibility under standard conditions (25°C, 1 M concentration).

| Half-Reaction | Standard Reduction Potential (E°) in Volts |

|---|---|

| HgCl₄²⁻ + 2e⁻ ⇌ Hg + 4Cl⁻ | 0.48 mdpi.com |

Mechanisms of Reduction

The reduction of tetrachloromercurate(II) can be initiated through various pathways, including photochemical and chemical methods.

Chemical Reduction : The presence of chloride ions to form the [HgCl₄]²⁻ complex has a significant retarding effect on the reduction of Hg(II) by various reducing agents, such as natural organic matter (NOM) and dissolved organic matter (DOM). mdpi.comnih.govresearchgate.net This inhibition is attributed to two main factors: the formation of stable Hg(II)-chloride complexes which lowers the thermodynamic driving force for reduction, and the potential for re-oxidation of the newly formed elemental mercury (Hg⁰) back to Hg(II). mdpi.comnih.govresearchgate.net Studies have shown that in the presence of chloride, the formation of a metastable mercury(I) species, calomel (Hg₂Cl₂), can occur during the reduction of Hg(II) by agents like magnetite. nih.gov

Electron Transfer Kinetics

The kinetics of electron transfer to the tetrachloromercurate(II) complex are slower compared to less-chlorinated mercury species. The high concentration of chloride ions stabilizes the Hg(II) oxidation state. Research on the reduction of Hg(II) by reduced DOM has provided quantitative data on this effect.

| Condition | Rate Constant Range (h⁻¹) |

|---|---|

| In the absence of Cl⁻ | 2.41 nih.govresearchgate.net |

| In the presence of Cl⁻ | 0.14 - 1.73 nih.govresearchgate.net |

This data clearly illustrates that the rate of reduction is significantly lower when mercury is complexed with chloride ions.

Oxidation Processes

Advanced Electronic and Opto Electronic Material Properties

Electrical Conductivity Studies

The electrical properties of tetrachloromercurate(II) salts have been investigated through various techniques to understand charge transport mechanisms. These studies are crucial for evaluating their potential in electronic applications.

AC and DC conductivity measurements are fundamental in characterizing the electrical behavior of materials. For instance, studies on bis(4-amino-2-chloropyridinium) tetrachloromercurate(II) monohydrate have shown that its conductivity is dependent on both temperature and frequency. researchgate.net The dielectric conductivity of this compound was measured over a temperature range of 298–438 K and a frequency range of 209 Hz–5 MHz. researchgate.net

In the case of (C6H16N)₂[HgCl₄], the AC conductivity was found to follow the Jonscher universal power law, which is a common characteristic of disordered materials. researchgate.net

| Compound | Temperature Range (K) | Frequency Range | Observed Behavior |

| bis(4-amino-2-chloropyridinium) tetrachloromercurate(II) monohydrate | 298–438 | 209 Hz–5 MHz | Ionic-protonic conductor at low temperatures, transitioning to an electronic conductor at high temperatures. researchgate.net |

| (C6H16N)₂[HgCl₄] | Not Specified | 10⁻¹ Hz–1 MHz | AC conductivity follows Jonscher's law. researchgate.net |

For the compound (C6H16N)₂[HgCl₄], impedance spectroscopy was conducted in the frequency range of 10⁻¹ Hz to 1 MHz. The resulting Nyquist plots (-Z'' vs Z') featured a single semicircle arc, which is indicative of a non-Debye type relaxation process within the material. researchgate.net Similarly, for mixed-metal compounds like (C₆H₉N₂)₂(Hg₀.₇₅Cd₀.₂₅)Cl₄, the complex impedance data (Z' and Z'') were successfully fitted to equivalent circuit models to analyze the electrical behavior. researchgate.net

| Compound | Frequency Range | Key Finding from Impedance Spectroscopy |

| (C6H16N)₂[HgCl₄] | 10⁻¹ Hz–1 MHz | Nyquist plots show a single semicircle, indicating a non-Debye type relaxation. researchgate.net |

| (C₆H₉N₂)₂HgCl₄ | 209 Hz–5 MHz | Complex impedance data were well-fitted to equivalent circuit models. researchgate.net |

Analysis of conductivity and impedance data allows for the elucidation of the underlying charge transport mechanisms. In hydrated crystalline solids, proton hopping is a common conduction mechanism.

In bis(4-amino-2-chloropyridinium) tetrachloromercurate(II) monohydrate, electronic and dielectric property studies have revealed that the conduction mechanism is due to an H⁺ proton hopping process. researchgate.net Further analysis based on activation energy suggests that the material acts as an ionic-protonic conductor at lower temperatures, while at higher temperatures, an electronic conduction mechanism becomes dominant. researchgate.net

A different mechanism was identified in (C6H16N)₂[HgCl₄]. The variation of the frequency exponent 's' from Jonscher's law with temperature suggested that the dominant electrical transport mechanism is non-overlapping small polaron tunneling (NSPT). researchgate.net

Dielectric Properties and Measurements

The dielectric properties of tetrachloromercurate(II) compounds are closely linked to their electrical characteristics and structural phase transitions. Dielectric studies of bis(4-amino-2-chloropyridinium) tetrachloromercurate(II) monohydrate were conducted across a frequency range of 209 Hz to 5 MHz and a temperature range of 298–438 K. researchgate.net Such measurements provide insight into the material's ability to store electrical energy and the dielectric losses under an alternating electric field.

Optical Band Gap Determination and Electronic Transition Characterization

The optical band gap (E_g) is a critical parameter that determines the opto-electronic behavior of a material. It represents the minimum energy required to excite an electron from the valence band to the conduction band.

For the inorganic-organic hybrid material, acetanilide (B955) tetrachloromercurate(II), the optical band gap was determined using UV-Vis spectroscopy. researchgate.net The analysis, based on a Tauc plot for a direct allowed transition, yielded an optical band gap value of 3.75 eV. researchgate.netresearchgate.net This relatively large band gap is characteristic of a wide-bandgap semiconductor.

| Compound | Optical Band Gap (E_g) | Method of Determination | Transition Type |

| Acetanilide tetrachloromercurate(II) | 3.75 eV | Tauc plot from UV-Vis spectroscopy researchgate.net | Direct allowed transition researchgate.net |

Exploration of Semiconducting and Electro-Optical Potentials

The determined material properties, particularly the optical band gap, provide a basis for exploring the potential applications of tetrachloromercurate(II) compounds. The calculated band gap of 3.75 eV for acetanilide tetrachloromercurate(II) suggests that this material has potential for use in electronic and opto-electronic devices. researchgate.net Materials with wide band gaps are often suitable for applications such as transparent conducting films, high-frequency/high-power devices, and as components in solar cells. researchgate.net

Environmental Chemical Transformations and Speciation Fundamental Aspects

Pathways of Tetrachloromercurate(II) Transformation in Environmental Matrices

Once formed, tetrachloromercurate(II) can undergo several transformation pathways in the environment, including reduction, ligand exchange, and photodegradation. These processes are influenced by a variety of environmental factors such as pH, redox potential, and the presence of other chemical species.

Reduction: Abiotic reduction of Hg(II) species to elemental mercury (Hg⁰) is a crucial process affecting mercury's fate. In the presence of dissolved organic matter (DOM), particularly humic substances, Hg(II)-chloride complexes can be reduced. However, the formation of stable tetrachloromercurate(II) complexes can inhibit this reduction. Studies have shown that increasing chloride concentrations, which favor the formation of [HgCl₄]²⁻, decrease the rate of Hg(II) reduction by reduced DOM nih.govaskfilo.com. The rate constants for Hg(II) reduction in the presence of Cl⁻ have been observed to be lower than in its absence askfilo.com.

Ligand Exchange: The chloride ligands in the tetrachloromercurate(II) complex can be exchanged for other ligands present in the environment, such as hydroxides, sulfides, or functional groups of dissolved organic matter. These ligand exchange reactions are highly dependent on the relative concentrations and binding affinities of the competing ligands. In sulfidic conditions, which are common in anoxic sediments, the highly stable mercury sulfide (B99878) (HgS) can be formed through the displacement of chloride ions.

Photodegradation: While direct photodegradation of tetrachloromercurate(II) is not extensively documented, the photochemical transformation of mercury species is known to be influenced by the nature of the ligands. The binding of mercury to organic ligands can enhance photodegradation by lowering the excitation energy of the mercury-ligand bond. Conversely, the strong Hg-Cl bonds in tetrachloromercurate(II) may result in lower photoreactivity compared to mercury complexes with organic ligands.

Role in Abiotic Mercury Speciation Dynamics

The formation of tetrachloromercurate(II) is a key factor in the abiotic speciation of mercury in chloride-containing waters. The speciation of mercury(II) is governed by the equilibrium between various chloro, hydroxo, and mixed chloro-hydroxo complexes. The dominant species depends on both the pH and the chloride concentration.

In acidic to neutral solutions with high chloride concentrations, tetrachloromercurate(II) is a predominant species. The stepwise formation of mercury(II)-chloride complexes can be represented by the following equilibria:

Hg²⁺ + Cl⁻ ⇌ HgCl⁺

HgCl⁺ + Cl⁻ ⇌ HgCl₂

HgCl₂ + Cl⁻ ⇌ HgCl₃⁻

HgCl₃⁻ + Cl⁻ ⇌ HgCl₄²⁻

| Reaction | log β | Reference |

|---|---|---|

| Hg²⁺ + Cl⁻ ⇌ HgCl⁺ | 7.20 | libretexts.org |

| Hg²⁺ + 2Cl⁻ ⇌ HgCl₂ | 13.90 | libretexts.org |

| Hg²⁺ + 3Cl⁻ ⇌ HgCl₃⁻ | 14.78 | libretexts.org |

| Hg²⁺ + 4Cl⁻ ⇌ HgCl₄²⁻ | 15.42 | brgm.fr |

Fundamental Chemical Interactions within Environmental Media (e.g., Stability in Aqueous Solutions)

The stability of tetrachloromercurate(II) in aqueous solutions is a function of several key environmental parameters, primarily pH and chloride concentration.

Effect of pH: The stability of tetrachloromercurate(II) is influenced by pH due to competition with hydroxide (B78521) ions (OH⁻) for coordination with the Hg²⁺ ion. In the pH range of 0-3, with sufficient chloride, HgCl₄²⁻ and HgCl₃⁻ are the dominant species researchgate.net. As the pH increases, hydrolysis reactions become more significant, leading to the formation of mixed chloro-hydroxo complexes (e.g., HgCl₃OH²⁻) and eventually mercury hydroxides (e.g., Hg(OH)₂). The reactivity of mercury-chloride complexes in hydrolysis follows a general sequence, with HgCl₄²⁻ being less reactive than HgCl₂ rsc.org.

Effect of Chloride Concentration: The concentration of chloride ions is the primary determinant of the formation and stability of tetrachloromercurate(II). In low-chloride freshwaters, mercury(II) is more likely to exist as hydroxide complexes or be complexed with dissolved organic matter. In contrast, in high-chloride environments like estuaries and marine waters, the formation of stable chloro-complexes, including tetrachloromercurate(II), dictates the speciation and reduces the adsorption of mercury to sediments, thereby increasing its mobility rsc.org.

The interplay between pH and chloride concentration determines the dominant mercury species in solution, which in turn affects its transport, bioavailability, and transformation pathways in the environment.

Dominant Mercury(II) Species at Varying pH and Chloride Conditions

| pH Range | Chloride Condition | Dominant Mercury(II) Species | Reference |

|---|---|---|---|

| 0 - 3 | High | HgCl₄²⁻, HgCl₃⁻ | researchgate.net |

| 3 - 5 | High | HgCl₂ | researchgate.net |

| 5 - 8 | High | HgCl₂, Hg(OH)⁺, Hg(OH)₂ | researchgate.net |

| > 12 | High | Hg(OH)₂, Hg(OH)₃⁻ | researchgate.net |

Q & A

Q. What are the standard methods for synthesizing tetrachloromercurate(II) complexes in academic research?

Tetrachloromercurate(II) complexes are typically synthesized using slow cooling (SC) crystal growth techniques. For example, bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II) was crystallized in a monoclinic system (space group P21/c) with unit cell parameters a = 23.1696 Å, b = 25.7951 Å, and c = 7.5980 Å . Similar methods involve dissolving stoichiometric amounts of HgCl₂ and organic amines in aqueous HCl, followed by slow evaporation to form hybrid materials with alternating organic-inorganic layers .

Q. How is X-ray diffraction (XRD) utilized to determine the crystal structure of tetrachloromercurate(II) compounds?

XRD analysis reveals key structural parameters, such as space group (C 2/c or P21/c), unit cell dimensions (a, b, c, β angles), and bond lengths/angles. For instance, in bis(2-amino-5-chloropyridine tetrachloromercurate(II)), Hg-Cl bond lengths vary between 2.319–2.772 Å, and Cl-Hg-Cl angles range from 92.30° to 153.23°, indicating distorted tetrahedral geometry . Cohesion is maintained via N-H···Cl hydrogen bonds and π-π interactions, validated by XRD and Hirshfeld surface analysis .

Q. What analytical techniques are employed for quantifying sulfur dioxide (SO₂) using tetrachloromercurate(II)-based methods?

The TCM-pararosaniline method involves trapping SO₂ in tetrachloromercurate(II) solution to form a stable dichlorosulfitomercurate complex. This is then reacted with pararosaniline hydrochloride for colorimetric detection (detection limit: 0.15 µg/5 mL; range: 0.015–0.500 mg/m³) . Extraction protocols for food and air samples require neutralization with tetrachloromercurate reagent, centrifugation, and dilution to avoid matrix interference .

Advanced Research Questions

Q. How do researchers address discrepancies in reported bond lengths and angles within tetrachloromercurate(II) complexes?

Variations in Hg-Cl bond lengths (e.g., 2.319 Å vs. 2.772 Å in [HM-1]) arise from differences in ligand environments or crystal packing. Cross-validation using Raman spectroscopy, DFT calculations, and strain tensor analysis (e.g., Lagrangian strain = 1.794) helps reconcile structural distortions . Redundant data collection (high-resolution XRD) and refinement against multiple datasets reduce measurement errors .

Q. What strategies are used to analyze the optical and electronic properties of tetrachloromercurate(II) hybrid materials?

UV-vis spectroscopy measures optical band gaps (e.g., 3.01–3.42 eV for [HM-1] and [HM-2]), while photoluminescence (PL) spectra reveal emission peaks in the visible range (e.g., 450–600 nm) . Dielectric studies and AC conductivity measurements correlate phase transitions (e.g., at 362 K and 394 K) with thermal stability . Computational methods like DFT predict electronic band structures and Hirshfeld surface contributions (e.g., H···Cl interactions account for 25–30% of surface contacts) .

Q. How do computational methods like DFT complement experimental data in characterizing tetrachloromercurate(II) compounds?

Density Functional Theory (DFT) calculates optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). For bis(4-amino-2-chloropyridinium)tetrachloromercurate(II), DFT-derived IR spectra align with experimental data, confirming N-H and C-Cl stretching modes . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding), aiding in crystallographic interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.